1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione
CAS No.:
Cat. No.: VC15775137
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8O3 |
|---|---|
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione |
| Standard InChI | InChI=1S/C9H8O3/c10-7-1-4-9(5-2-7)6-3-8(11)12-9/h1-2,4-5H,3,6H2 |
| Standard InChI Key | CIZAZAUFIRYVPV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C=CC(=O)C=C2)OC1=O |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Stereoelectronic Features
The compound’s IUPAC name, 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, reflects its bicyclic system: a five-membered lactone ring (1-oxa-2,8-dione) fused to a six-membered cyclohexene ring (deca-6,9-diene) . The spiro junction at position 1 creates a rigid, non-planar geometry that restricts conformational flexibility, a feature critical for its interactions in biological systems. The SMILES notation C1CC2(C=CC(=O)C=C2)OC1=O encodes this topology, highlighting the ketone groups at positions 2 and 8 and the conjugated diene in the cyclohexene ring .
Table 1: Key Molecular Descriptors of 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| IUPAC Name | 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione | |
| SMILES | C1CC2(C=CC(=O)C=C2)OC1=O | |
| InChIKey | CIZAZAUFIRYVPV-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s electronic environment. The lactone carbonyl groups (C=O) exhibit strong IR absorptions near 1,750 cm⁻¹, while the conjugated diene system in the cyclohexene ring shows UV-Vis absorption maxima around 230–260 nm . These spectral signatures aid in structural elucidation and purity assessment during synthesis.
Synthesis and Derivative Formation
Synthetic Routes to the Parent Compound
While direct synthesis protocols for 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione are sparingly documented, analogous spirocyclic lactones are typically constructed via intramolecular cyclization or Diels-Alder reactions. For example, heating γ-keto acids with dienophiles could yield similar spiro frameworks through [4+2] cycloaddition, followed by oxidation to install the dione functionalities .
Tert-Butyl Derivatives and Their Significance
The derivative 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (C₁₇H₂₄O₃, MW 276.37 g/mol) exemplifies structural modifications that enhance stability and bioavailability . The bulky tert-butyl groups at positions 7 and 9 sterically shield the reactive diene system, reducing unwanted polymerization and enabling applications as a reference standard in analytical chemistry .
Table 2: Comparison of Parent Compound and Tert-Butyl Derivative
| Property | Parent Compound | 7,9-Di-tert-butyl Derivative |
|---|---|---|
| Molecular Formula | C₉H₈O₃ | C₁₇H₂₄O₃ |
| Molecular Weight | 164.16 g/mol | 276.37 g/mol |
| Melting Point | Not reported | 139–140°C |
| Primary Use | Research chemical | Pharmaceutical reference standard |
Natural Occurrence and Biological Relevance
Bioactivity in Medicinal Plants and Algae
In Euphorbia pulcherrima and Manilkara hexandra, the derivative exhibits bioactivity against pathogens, implicating spirocyclic lactones in plant defense mechanisms . Marine algae such as Clathria baltica also produce analogous compounds with antineoplastic and antiviral properties, though the exact role of the parent structure remains underexplored .
Industrial and Pharmaceutical Applications
Polymer Science and Material Engineering
The rigid spiro architecture of 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione makes it a candidate for high-performance polymers. Incorporating such spiro monomers into polyesters or polycarbonates could improve thermal stability and reduce crystallinity, enhancing material flexibility .
Pharmaceutical Reference Standards
Analytical Methods and Detection
Chromatographic Techniques
Headspace GC-MS (HS-GC/MS) is the method of choice for detecting volatile spiro derivatives in biological matrices . For the parent compound, reverse-phase HPLC with UV detection at 210–230 nm provides sufficient sensitivity, leveraging the conjugated diene’s absorbance .
Spectroscopic Identification
High-resolution mass spectrometry (HRMS) confirms molecular formulae, while 2D NMR (COSY, HSQC) resolves complex spin systems in the spiro framework. X-ray crystallography, though rarely applied due to crystallization challenges, could unambiguously determine bond angles and torsional strain .
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